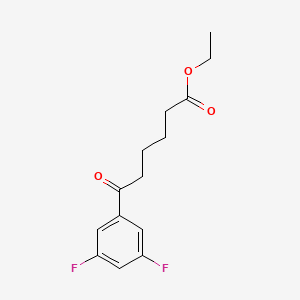

Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

CAS No.: 898752-40-4

Cat. No.: VC2292485

Molecular Formula: C14H16F2O3

Molecular Weight: 270.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898752-40-4 |

|---|---|

| Molecular Formula | C14H16F2O3 |

| Molecular Weight | 270.27 g/mol |

| IUPAC Name | ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate |

| Standard InChI | InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3 |

| Standard InChI Key | YYQROGWZAYKEAF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)F)F |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)F)F |

Introduction

Physical and Chemical Properties

Basic Physical Properties

Based on analysis of similar compounds, the physical properties of ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate can be reasonably estimated. The molecular formula of the compound is C₁₄H₁₆F₂O₃, with an expected molecular weight of approximately 270.28 g/mol, similar to that of ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate . The compound is likely to exist as a colorless to pale yellow liquid or low-melting solid at room temperature.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

These properties suggest that ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate would have moderate lipophilicity, making it soluble in common organic solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and chloroform, but likely to have limited solubility in water. The compound's physical state and stability would make it suitable for various chemical reactions and potential applications in organic synthesis .

Synthesis Methods and Chemical Reactions

Synthetic Routes

Several potential synthetic routes can be proposed for ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate based on methods used for structurally similar compounds:

Esterification of 6-(3,5-difluorophenyl)-6-oxohexanoic acid

This approach would involve the esterification of 6-(3,5-difluorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction would typically be conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Friedel-Crafts Acylation Route

This synthetic pathway would involve the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl 6-chloro-6-oxohexanoate (or its acid chloride precursor) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The regioselectivity of the acylation would need to be controlled to ensure substitution at the desired position .

Carbonylative Cross-Coupling

A palladium-catalyzed carbonylative cross-coupling reaction between 3,5-difluorophenylboronic acid and ethyl 5-bromovalerate under carbon monoxide atmosphere could potentially yield the desired compound. This method would require optimization of reaction conditions including catalyst, ligand, base, and solvent selection.

Chemical Reactions

Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate is expected to participate in several types of chemical reactions, similar to those observed for related compounds:

Hydrolysis

The ester group can undergo hydrolysis under acidic or basic conditions to yield 6-(3,5-difluorophenyl)-6-oxohexanoic acid. Basic hydrolysis using sodium hydroxide or potassium hydroxide in aqueous methanol or ethanol would be a common approach.

Reduction

The compound contains two functional groups that can be reduced: the ketone (oxo) group and the ester group. Selective reduction of the ketone group using sodium borohydride would yield ethyl 6-(3,5-difluorophenyl)-6-hydroxyhexanoate. More powerful reducing agents like lithium aluminum hydride would reduce both the ketone and ester groups to give 1,6-dihydroxy-6-(3,5-difluorophenyl)hexane .

Nucleophilic Substitution

The ester group can undergo nucleophilic substitution with various nucleophiles such as amines, hydrazines, or alcohols to form the corresponding amides, hydrazides, or transesterification products, respectively.

Enantioselective Reduction

In the presence of ketoreductase enzymes, the ketone group may undergo enantioselective reduction to form chiral alcohols. The stereoselectivity of such reductions would depend on the specific enzyme used and the structural features of the substrate .

Spectroscopic Data and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and data available for similar compounds, the expected ¹H NMR spectral features for ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate would include:

-

Triplet at approximately δ 1.25 ppm (3H) for the terminal methyl protons of the ethyl ester (CH₃CH₂-)

-

Quartet at approximately δ 4.15 ppm (2H) for the methylene protons of the ethyl ester (-OCH₂CH₃)

-

Multiplet at approximately δ 2.35 ppm (2H) for the methylene protons adjacent to the ester group (-CH₂CO₂Et)

-

Triplet at approximately δ 2.95 ppm (2H) for the methylene protons adjacent to the ketone group (-CH₂CO-)

-

Complex multiplet at approximately δ 1.70-1.80 ppm (4H) for the central methylene protons of the hexanoate chain

-

Complex pattern at approximately δ 7.30-7.70 ppm for the aromatic protons of the 3,5-difluorophenyl group, with characteristic splitting patterns due to fluorine coupling

The ¹³C NMR spectrum would be expected to show:

-

Carbonyl carbon signals at approximately δ 195-200 ppm (ketone) and δ 170-175 ppm (ester)

-

Aromatic carbon signals between δ 110-165 ppm, with characteristic doublets of doublets due to C-F coupling

-

Aliphatic carbon signals between δ 14-45 ppm

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate would be expected to show characteristic absorption bands at:

-

1735-1750 cm⁻¹ for the ester C=O stretching

-

1680-1700 cm⁻¹ for the ketone C=O stretching

-

1200-1250 cm⁻¹ for C-O stretching

-

1050-1100 cm⁻¹ for C-F stretching

-

2850-2950 cm⁻¹ for aliphatic C-H stretching

-

3000-3100 cm⁻¹ for aromatic C-H stretching

Mass Spectrometry

In electron impact mass spectrometry (EI-MS), the molecular ion peak would be expected at m/z 270, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns might include:

-

Loss of ethoxy group (m/z 225)

-

McLafferty rearrangement products

-

Fragments resulting from cleavage at the ketone group

-

Fluorine-containing aromatic fragments

Comparative Analysis with Structurally Similar Compounds

Comparison with Chlorinated Analogs

Table 2: Comparison of Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate with Chlorinated Analogs

The fluorinated analog would generally be expected to have greater metabolic stability and potentially different biological activity profiles compared to the chlorinated analogs due to the stronger electronegativity and smaller size of fluorine atoms compared to chlorine atoms .

Comparison with Regioisomeric Difluoro Compounds

Table 3: Comparison with Regioisomeric Difluorinated Analog

The 3,5-difluoro substitution pattern would create a more symmetrical electron distribution compared to the 3,4-difluoro pattern, potentially affecting the compound's dipole moment, reactivity, and interactions with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume